molecular formula C20H24N2O B255665 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide

4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide

Cat. No. B255665
M. Wt: 308.4 g/mol
InChI Key: YXLJCHRQNWJKRW-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide, also known as TBMEB, is a chemical compound that has shown promising results in scientific research. It is a hydrazide derivative that has been synthesized using various methods, and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been found to inhibit the expression of various genes involved in cancer cell proliferation and survival, including Bcl-2 and survivin.
Biochemical and Physiological Effects:
4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been found to have anti-inflammatory and antioxidant properties. It has been found to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In addition, 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been found to have high solubility in various solvents, making it easy to use in lab experiments. However, its stability under various conditions needs to be further investigated. In addition, the toxicity of 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide needs to be evaluated in order to determine its safety for use in vivo.

Future Directions

Future research on 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide should focus on evaluating its efficacy in vivo, as well as its toxicity and safety profile. In addition, further investigation is needed to determine the optimal dosage and administration route for 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide. Other potential applications of 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide, such as its use as an anti-inflammatory agent, should also be explored. Finally, the development of novel derivatives of 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide with improved efficacy and safety profiles should be investigated.
Conclusion:
In conclusion, 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide is a promising chemical compound that has shown potential as an anticancer agent and anti-inflammatory agent. Its mechanism of action involves the inhibition of various enzymes and the induction of apoptosis in cancer cells. 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has also been found to have anti-inflammatory and antioxidant properties. Future research on 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide should focus on evaluating its efficacy in vivo, as well as its toxicity and safety profile.

Synthesis Methods

4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been synthesized using various methods, including the reaction of 4-tert-butylbenzohydrazide with 4-methylacetophenone, followed by the addition of acetic anhydride. Another method involves the reaction of 4-tert-butylbenzohydrazide with 4-methylbenzaldehyde in the presence of acetic acid, followed by the addition of acetic anhydride. These methods have been found to yield high purity 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide.

Scientific Research Applications

4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has shown potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been found to induce apoptosis in cancer cells. In addition, 4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

4-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C20H24N2O/c1-14-6-8-16(9-7-14)15(2)21-22-19(23)17-10-12-18(13-11-17)20(3,4)5/h6-13H,1-5H3,(H,22,23)/b21-15+

InChI Key

YXLJCHRQNWJKRW-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C)/C

SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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